molecular formula C20H16FN3O2 B2753577 N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide CAS No. 1207057-77-9

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide

Cat. No.: B2753577
CAS No.: 1207057-77-9
M. Wt: 349.365
InChI Key: PTEOXRXKNFODMW-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide is a useful research compound. Its molecular formula is C20H16FN3O2 and its molecular weight is 349.365. The purity is usually 95%.
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Scientific Research Applications

Positron Emission Tomography (PET) Radioligand Development

N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide, a compound with structural similarities to N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide, was synthesized and evaluated for its potential as a PET imaging agent for metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This compound exhibited improved binding affinity and was labeled with 18F, indicating its potential for brain imaging studies in humans (Kil et al., 2014).

Organometallic Chemistry and Bond Activation

N-(aryl)picolinamides, similar in functionality to the query compound, interact with iridium through N-H and C-H bond activations. These reactions have been explored for their potential in creating complexes with specific properties and applications in catalysis and materials science (Dasgupta et al., 2008).

Positive Allosteric Modulators of mGlu4

A series of N-(4-acetamido)-phenylpicolinamides have been synthesized and evaluated as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), demonstrating potential therapeutic applications for disorders associated with this receptor (Engers et al., 2011).

Anticancer Organometallic Complexes

N-Phenyl picolinamide derivatives in organometallic Os(II) and Ru(II) complexes have shown contrasting cancer cell cytotoxicity based on the binding mode, highlighting their potential in developing targeted cancer therapies (van Rijt et al., 2009).

Synthesis of Functionalized Benzylamine Compounds

Picolinamide (PA)-protected benzylamine substrates have been functionalized with vinyl iodides and acetylenic bromide, demonstrating a practical strategy for accessing highly functionalized benzylamine compounds for organic synthesis (Zhao et al., 2012).

Properties

IUPAC Name

N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-15-10-8-14(9-11-15)13-19(25)23-16-5-1-2-6-17(16)24-20(26)18-7-3-4-12-22-18/h1-12H,13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEOXRXKNFODMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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